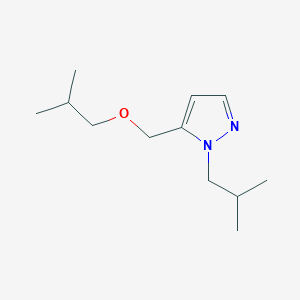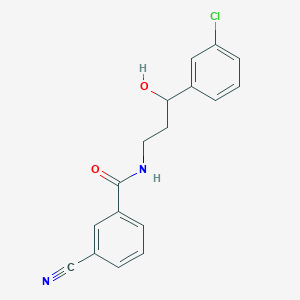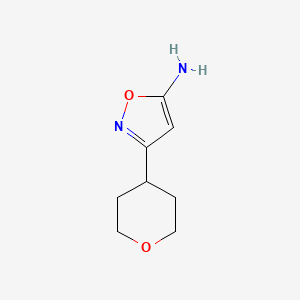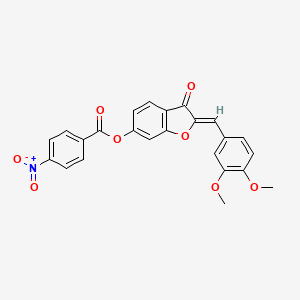
5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole, also known as IBMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. IBMP is a pyrazole derivative that has been shown to have unique biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole is not fully understood, but it is believed to interact with certain proteins and enzymes in the body. This compound has been shown to inhibit the activity of cAMP-dependent protein kinase, which may be due to its ability to bind to the enzyme and prevent it from functioning properly.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cAMP-dependent protein kinase activity. Additionally, this compound has been shown to increase the levels of cyclic AMP, a molecule that plays a crucial role in many cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole in lab experiments is its unique biochemical and physiological effects, which can be useful in studying various biological processes. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret results from experiments using this compound.
Zukünftige Richtungen
There are several future directions for research involving 5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole. One area of interest is investigating the potential therapeutic applications of this compound, particularly in the treatment of certain diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various biological processes.
Synthesemethoden
The synthesis of 5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole is a multi-step process that involves several reactions. One method for synthesizing this compound involves the reaction of 4-acetyl-1,3-dimethylpyrazole with isobutyl alcohol in the presence of a strong acid catalyst. This is followed by a reaction with paraformaldehyde and sodium borohydride to produce this compound.
Wissenschaftliche Forschungsanwendungen
5-(isobutoxymethyl)-1-isobutyl-1H-pyrazole has been used in several scientific studies to investigate its potential as a tool for studying various biological processes. One study found that this compound can inhibit the activity of the enzyme cAMP-dependent protein kinase, which plays a crucial role in many cellular processes. This inhibition can be useful in studying the role of this enzyme in various biological processes.
Eigenschaften
IUPAC Name |
5-(2-methylpropoxymethyl)-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10(2)7-14-12(5-6-13-14)9-15-8-11(3)4/h5-6,10-11H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTBXHASWDPAKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)COCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[3-(2-furyl)-2-(2-methylphenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2695709.png)
![Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2695710.png)


![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2695715.png)


![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate](/img/structure/B2695719.png)
![2-({2-[(butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2695721.png)


![6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyridin-3-amine](/img/structure/B2695724.png)

![2-Cyclopropyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2695727.png)